D-Enantiomer for Non-Natural Peptide Design
Fmoc-3-bromo-D-phenylalanine possesses the D-configuration (R-stereochemistry) at the α-carbon, as confirmed by positive specific optical rotation [α]D25 = +136 ± 2° (c=1 in DMF) and unambiguous stereochemical assignment via InChIKey CALGTIKYXVBTAO-JOCHJYFZSA-N . In contrast, the L-enantiomer Fmoc-3-bromo-L-phenylalanine (CAS 220497-48-3) exhibits opposite chirality and distinct biological processing. The D-configuration confers inherent resistance to endogenous proteolytic enzymes that exclusively recognize L-amino acid substrates, thereby extending the in vivo half-life of D-amino acid-containing peptides relative to all-L sequences . This stereochemical determinant is binary—peptides incorporating the L-enantiomer cannot reproduce the conformational and stability profiles of D-amino acid-containing analogs.
| Evidence Dimension | Stereochemical Configuration and Proteolytic Susceptibility |
|---|---|
| Target Compound Data | D-configuration (R-stereochemistry); [α]D25 = +136 ± 2° (c=1 in DMF) |
| Comparator Or Baseline | Fmoc-3-bromo-L-phenylalanine (CAS 220497-48-3); L-configuration (S-stereochemistry) |
| Quantified Difference | D-enantiomers are generally non-substrates for endogenous mammalian proteases (class-level property; no compound-specific enzymatic stability data available for this exact compound) |
| Conditions | Chiroptical measurement (polarimetry in DMF at 25 °C); class-level enzymatic stability inference |
Why This Matters
For procurement decisions in peptide therapeutic development or D-amino acid scanning studies, stereochemistry is a binary selection criterion—the L-enantiomer cannot serve as a substitute for applications requiring D-amino acid incorporation.
